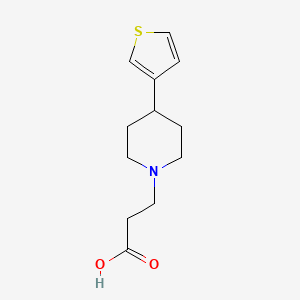![molecular formula C10H11Cl2NO4S B7459804 2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. It is widely used in the medical field due to its effectiveness in treating a range of conditions. Diclofenac is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mécanisme D'action
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain, inflammation, and fever. By inhibiting the production of prostaglandins, Diclofenac is able to reduce pain and inflammation in the body.
Biochemical and Physiological Effects:
Diclofenac has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation in the body. Diclofenac has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Diclofenac has also been extensively studied, making it a well-understood compound. However, it is important to note that Diclofenac has limitations in lab experiments. It has a short half-life and is rapidly metabolized, making it difficult to maintain a consistent concentration in the body.
Orientations Futures
There are several future directions for research on Diclofenac. One area of interest is the potential use of Diclofenac in treating cancer. Studies have shown that Diclofenac has anti-tumor properties and may be effective in treating certain types of cancer. Another area of interest is the development of new formulations of Diclofenac that have a longer half-life and are more effective at reducing pain and inflammation. Additionally, research is ongoing to better understand the mechanism of action of Diclofenac and how it can be used to treat a range of conditions.
Méthodes De Synthèse
Diclofenac is synthesized using a multi-step process that involves the reaction of 2,6-dichloroaniline with methyl chloroformate to form 2,6-dichlorobenzyl chloroformate. The resulting compound is then reacted with methylamine to form 2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its effectiveness in treating pain, inflammation, and fever. It is commonly used to treat conditions such as arthritis, menstrual cramps, and migraines. Diclofenac has also been studied for its potential use in treating cancer, as it has been found to have anti-tumor properties.
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-13(5-10(14)15)18(16,17)6-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMYDXEJMRRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)CC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)
![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)


![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)

![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)

![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)